molecular formula C13H9BrN2O3S B2724526 (E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 91805-45-7

(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2724526
CAS No.: 91805-45-7
M. Wt: 353.19
InChI Key: WRAONOVDCVNINC-FNORWQNLSA-N
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Description

(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is an organic compound that features a bromophenyl group, a nitrothiophene moiety, and an acrylamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of 4-bromoaniline with acryloyl chloride in the presence of a base such as triethylamine.

    Introduction of the nitrothiophene group: The nitrothiophene moiety can be introduced via a Heck coupling reaction between the acrylamide intermediate and 5-nitrothiophene-2-boronic acid, using a palladium catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrothiophene moiety can participate in electron transfer processes, while the acrylamide linkage can form covalent bonds with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-chlorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
  • (E)-N-(4-fluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
  • (E)-N-(4-methylphenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Uniqueness

(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can be advantageous in the design of new materials or bioactive compounds.

Properties

IUPAC Name

(E)-N-(4-bromophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAONOVDCVNINC-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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